molecular formula C11H16ClNO2 B3105063 2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride CAS No. 15182-07-7

2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride

Cat. No. B3105063
CAS RN: 15182-07-7
M. Wt: 229.7 g/mol
InChI Key: FLAPAQJBBQBYFD-UHFFFAOYSA-N
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Description

“2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride” is an organic compound that has a variety of applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and drug discovery. It has the empirical formula C11H15NO2 and a molecular weight of 193.24 .


Molecular Structure Analysis

The molecular structure of “2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride” consists of a benzaldehyde group attached to a dimethylaminoethoxy group . The InChI key for this compound is TWMYSXRSVLFCGX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride” is a solid compound . It has a molecular weight of 193.24 and its SMILES string is CN©CCOC1=CC=CC=C1C=O .

Scientific Research Applications

1. Chemical Alkylation Studies

4-(Dimethylamino)benzaldehyde, a related compound, has been studied for its behavior in chemical alkylations. It is alkylated at the N atom by various alkylating agents, producing iminium salts which are prone to hydrolysis. These reactions have implications in the development of new chemical compounds and synthesis processes (Froschauer et al., 2013).

2. Corrosion Inhibition

4-(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, another derivative, has been investigated as a corrosion inhibitor for mild steel in acidic environments. This research is crucial for understanding how chemical compounds can protect industrial materials from corrosion (Singh et al., 2016).

3. Structural Analysis in Crystallography

Compounds like N′-[4-(Dimethylamino)benzylidene]-3-hydroxy-2-naphthohydrazide, created from 4-(dimethylamino)benzaldehyde, have been analyzed for their molecular and crystal structures. Such studies are significant for the development of materials and understanding molecular interactions (Huang, 2009).

4. Photophysical Behavior Analysis

The photophysical behavior of molecules like 2-methoxy-4-(N,N-dimethylamino)benzaldehyde has been explored to understand how certain chemical groups influence the light absorption and emission properties of molecules. This research is foundational in fields like photophysics and photochemistry (Samanta et al., 2010).

5. Enzyme Catalysis and Asymmetric Synthesis

Studies involving compounds like 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One, synthesized from 4-(dimethylamino)benzaldehyde, contribute to understanding enzyme-catalyzed reactions and asymmetric synthesis. This is crucial in developing new pharmaceuticals and fine chemicals (Qiu-jin, 2010).

6. Antifungal Agent Development

Research into compounds like vanillin-chalcones and their derivatives, involving 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde, has been conducted to assess their potential as antifungal agents. This has implications for the development of new antifungal medications and treatments (Illicachi et al., 2017).

Safety and Hazards

This compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Therefore, it’s important to handle it with care, using appropriate personal protective equipment .

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13;/h3-6,9H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAPAQJBBQBYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride

CAS RN

15182-07-7
Record name Benzaldehyde, 2-[2-(dimethylamino)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15182-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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